3-(3-Methoxybenzoyl)pyridine
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Description
3-(3-Methoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.236. The purity is usually 95%.
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Scientific Research Applications
Novel Terpyridine-Skeleton Molecule Derivatives
A study discusses novel terpyridine-skeleton molecules, including derivatives of 3-(3-Methoxybenzoyl)pyridine, which are synthesized and evaluated for their biological activities. These compounds are identified as topo I and II dual catalytic inhibitors, exhibiting potential in inhibiting tumor growth and metastasis in human breast cancer cells and xenografted mice. They also show enhanced metabolic stability and pharmacokinetic parameters in rat plasma (Kwon et al., 2015).
Pd-Based PEPPSI Themed Precatalysts
Another research focuses on Pd-based PEPPSI (Pyridine Enhanced Precatalyst Preparation, Stabilization and Initiation) type precatalysts. These precatalysts are supported over N/O-functionalized N-heterocyclic carbenes and used in Suzuki-Miyaura cross-coupling reactions. The study's findings contribute to the understanding of NHC-metal bonding in such complexes (Ray, Shaikh, & Ghosh, 2007).
Stereochemistry of Stilbazole Oxides
Research on the stereochemistry of various stilbazole oxides, including this compound derivatives, examines the ring opening of these compounds with different reagents. The study provides insights into the steric course of reactions involving stilbazole oxides (Berti, Bottari, Lippi, & Macchia, 1968).
DNA Binding Agents
A study on symmetrical bis-2-(n-pyridyl)-1H-benzimidazoles, which include this compound derivatives, explores their binding affinities with double-stranded DNA. These compounds demonstrate AT-specific DNA binding, and the research provides essential information on molecular recognition processes (Chaudhuri, Ganguly, & Bhattacharya, 2007).
Photochromism and Fluorescence Modulation
A study discusses the photochromism of 2- and 3-(phenylazo)pyridine derivatives, including this compound. These compounds demonstrate properties useful for light-triggered fluorescence modulation, particularly in coordination with Zn-porphyrins (Otsuki & Narutaki, 2004).
Antimicrobial Activity of Pyridine Derivatives
Research on new pyridine derivatives, such as this compound, evaluates their antimicrobial activity against various bacteria and fungi. The study contributes to understanding the potential of these compounds in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).
Low-Cost Emitter Synthesis
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including those with this compound, are synthesized as low-cost emitters with large Stokes' shifts. These compounds have applications in optical properties and luminescent materials (Volpi et al., 2017).
Properties
IUPAC Name |
(3-methoxyphenyl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWLVSWJIRPNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.